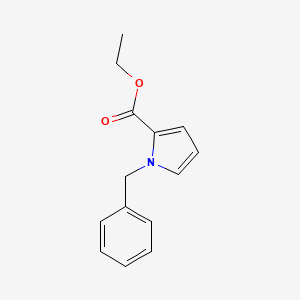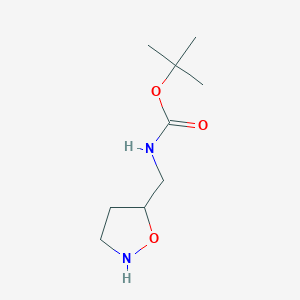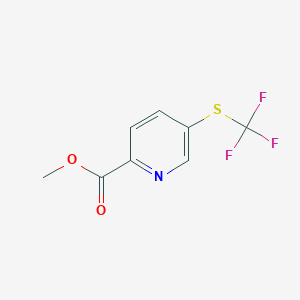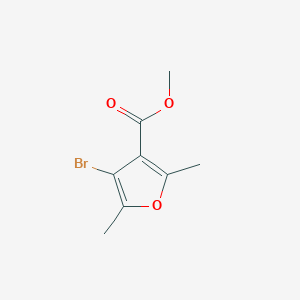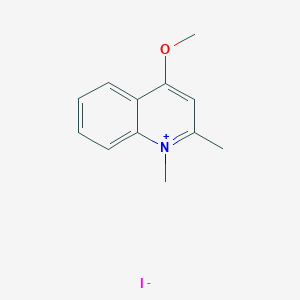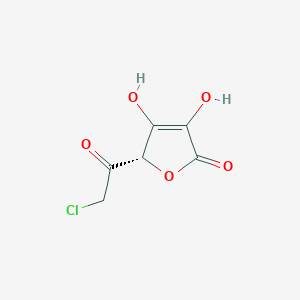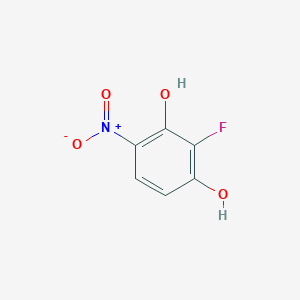
2-Fluoro-4-nitroresorcinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-nitroresorcinol is a halogenated derivative of resorcinol, characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4-position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitroresorcinol typically involves the nitration of 2-fluorophenol. One common method includes the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . This method is advantageous due to its simplicity, environmental friendliness, and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.
化学反应分析
Types of Reactions
2-Fluoro-4-nitroresorcinol undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Nitration: Typically involves the use of nitrating agents such as nitric acid or nitrating mixtures.
Reduction: Commonly performed using reducing agents like tin and hydrochloric acid.
Substitution: Various nucleophiles can be used to replace the fluorine atom under appropriate conditions.
Major Products
Reduction: Produces 2-amino-4-nitroresorcinol.
Substitution: Yields various substituted resorcinols depending on the nucleophile used.
科学研究应用
2-Fluoro-4-nitroresorcinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-Fluoro-4-nitroresorcinol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
2-Fluoro-4-nitroaniline: Similar structure but with an amine group instead of a hydroxyl group.
2-Fluoro-4-nitrophenol: Lacks the additional hydroxyl group present in resorcinol.
2-Chloro-4-nitroresorcinol: Chlorine atom instead of fluorine.
Uniqueness
2-Fluoro-4-nitroresorcinol is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the nitro group allows for various chemical transformations. This combination makes it a valuable compound for research and industrial applications.
属性
分子式 |
C6H4FNO4 |
|---|---|
分子量 |
173.10 g/mol |
IUPAC 名称 |
2-fluoro-4-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H4FNO4/c7-5-4(9)2-1-3(6(5)10)8(11)12/h1-2,9-10H |
InChI 键 |
KMVJRTZDSFJDSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

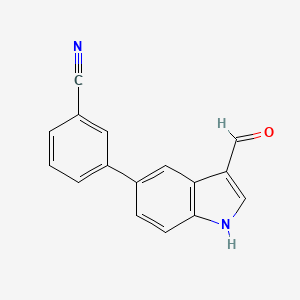
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

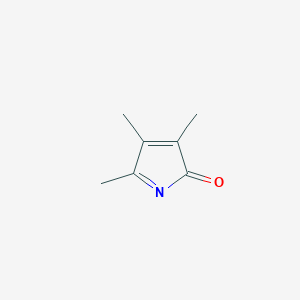
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
